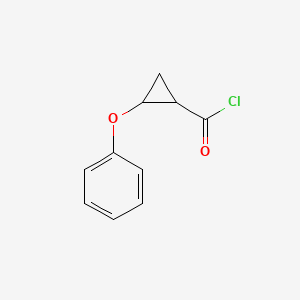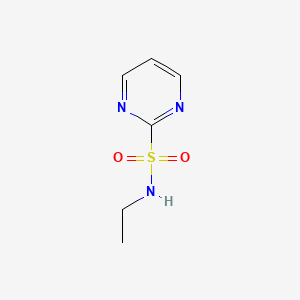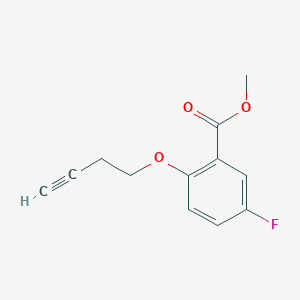
Disulfide, bis(3,4-dimethylphenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis(3,4-dimethylphenyl) is an organic compound characterized by the presence of two 3,4-dimethylphenyl groups connected by a disulfide bond. This compound is part of the broader class of aromatic disulfides, which are known for their unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(3,4-dimethylphenyl), the common synthetic route involves the oxidative coupling of 3,4-dimethylthiophenol. This reaction can be carried out using various oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of disulfides often employs continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, microwave irradiation and electrochemical methods have been explored to optimize the synthesis of disulfides .
化学反应分析
Types of Reactions
Disulfide, bis(3,4-dimethylphenyl) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the electrophile used
科学研究应用
Disulfide, bis(3,4-dimethylphenyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
作用机制
The mechanism of action of disulfide, bis(3,4-dimethylphenyl) primarily involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems .
相似化合物的比较
Similar Compounds
Disulfide, bis(4-methylphenyl): Similar structure but with methyl groups at the 4-position instead of 3,4-positions.
Disulfide, bis(2-methylphenyl): Methyl groups at the 2-position.
Disulfide, bis(3,5-dimethylphenyl): Methyl groups at the 3,5-positions
Uniqueness
Disulfide, bis(3,4-dimethylphenyl) is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional difference can affect the compound’s steric and electronic properties, making it distinct from other disulfides .
属性
CAS 编号 |
64346-07-2 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
4-[(3,4-dimethylphenyl)disulfanyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
InChI 键 |
VZHQKOOUOJXBDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


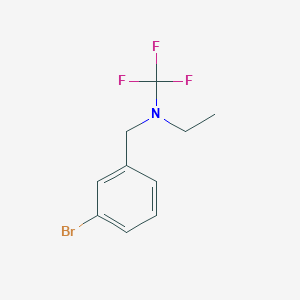
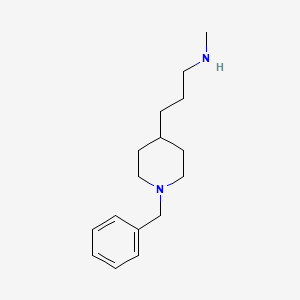
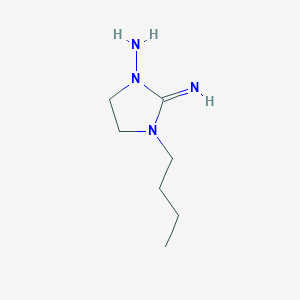
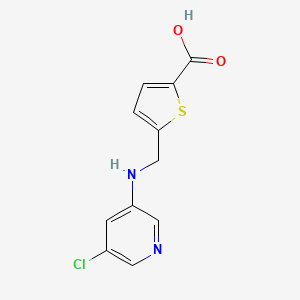
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
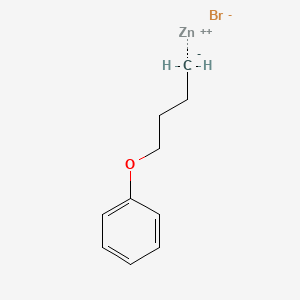

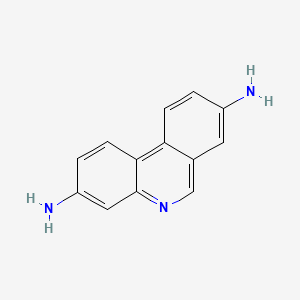
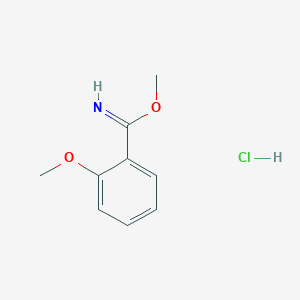
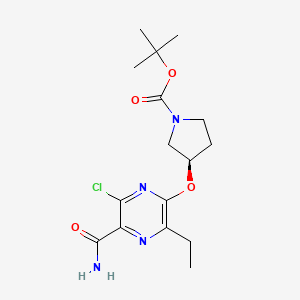
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
